molecular formula C7H8ClN3O2S B1313372 Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate CAS No. 75824-03-2

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate

Cat. No.: B1313372
CAS No.: 75824-03-2
M. Wt: 233.68 g/mol
InChI Key: WXJHHRMJGBPYEG-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a chloro substituent at the 5-position, a methylthio group at the 3-position, and an ethyl ester group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-(methylthio)-1,2,4-triazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone derivative.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their potential as therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate
  • Ethyl 5-Chloro-3-(Ethylthio)-1,2,4-Triazine-6-Carboxylate
  • Ethyl 5-Chloro-3-(Phenylthio)-1,2,4-Triazine-6-Carboxylate

Comparison: this compound is unique due to its specific substituents, which influence its chemical reactivity and potential applications. Compared to its analogs with different thio groups, the methylthio derivative may exhibit distinct biological activities and chemical properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

ethyl 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2S/c1-3-13-6(12)4-5(8)9-7(14-2)11-10-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJHHRMJGBPYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468550
Record name Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75824-03-2
Record name 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-(methylthio)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75824-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50468550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate
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Synthesis routes and methods

Procedure details

To 17.0 g (78.98 mmol) of 5-hydroxy-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid, ethyl ester was added 86 mL (1184.7 mmol) of thionyl chloride. The reaction mixture was heated to 75° C. for 2 hours, cooled, and concentrated. The residue was twice suspended in toluene and concentrated to give a yellow-orange solid, 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid, ethyl ester.

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